molecular formula C9H15NO2S B6341708 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid CAS No. 60864-92-8

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B6341708
CAS No.: 60864-92-8
M. Wt: 201.29 g/mol
InChI Key: WPLZIGHQZCIPCK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring fused with a cyclopentyl group and a carboxylic acid functional group. This compound has attracted interest in scientific research due to its potential biological activities and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

the general principles of green chemistry, atom economy, and cleaner reaction profiles are often employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: A simpler analog without the cyclopentyl group.

    2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substituent at the 2-position.

    4-Thiazolidinecarboxylic acid: Another analog with variations in the substituents.

Uniqueness

2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLZIGHQZCIPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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